

propylhydrazine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylhydrazine hydrochloride*

Cat. No.: *B152796*

[Get Quote](#)

An In-depth Technical Guide to Propylhydrazine Hydrochloride

Propylhydrazine hydrochloride is a chemical compound with applications in organic synthesis and chemoproteomic research.^[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in specific research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

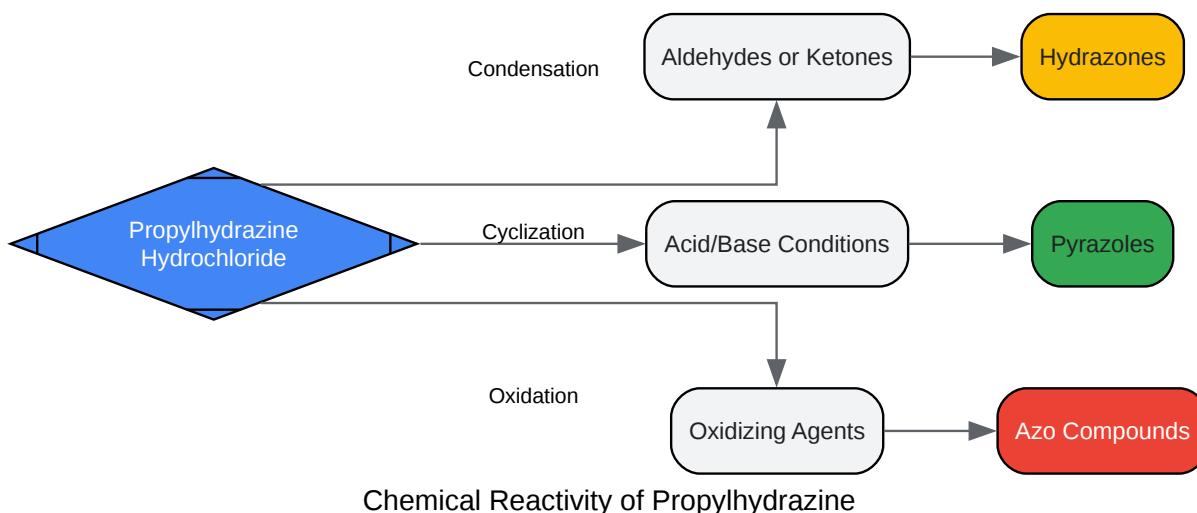
Propylhydrazine hydrochloride is the hydrochloride salt of propylhydrazine. It is important to distinguish between the different CAS numbers and salt forms associated with this compound.

Table 1: General Physicochemical Properties of n-**Propylhydrazine Hydrochloride**

Property	Value	Source
IUPAC Name	propylaminoazanium;chloride	[2]
Synonyms	1-Propylhydrazine HCl, N-Propylhydrazine hydrochloride	[1] [3]
CAS Number	56795-66-5, 73544-93-1	[1] [3]
Molecular Formula	C ₃ H ₁₁ ClN ₂	[2] [3]
Molecular Weight	110.58 g/mol	[2]
Appearance	Solid	[1]
Boiling Point	130.1°C	[2]
Flash Point	32.2°C	[2]
Solubility	Soluble in polar solvents	[2]
Storage Temperature	2-8°C	[1]

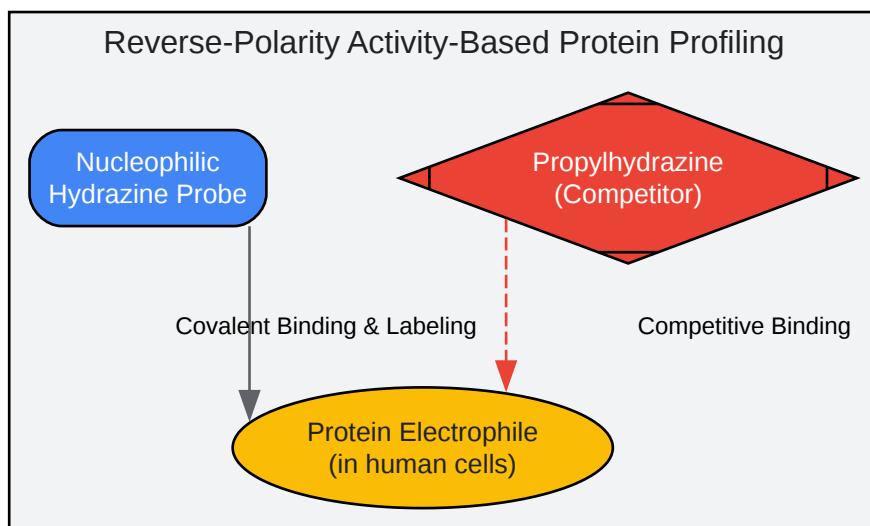
Table 2: Spectroscopic Data for n-Propylhydrazine Hydrochloride

Spectrum Type	Peak/Signal	Description	Source
Infrared (IR)	~3213 cm ⁻¹	N-H stretching vibrations	[2]
Infrared (IR)	~1614 cm ⁻¹	NH bending modes	[2]
¹ H NMR (DMSO-d ₆)	δ 10.59 ppm	Hydrazine NH ₂ group proton	[2]
¹ H NMR (DMSO-d ₆)	δ 9.15 ppm	NH proton	[2]


Chemical Reactivity and Applications

The reactivity of **propylhydrazine hydrochloride** is primarily centered around its hydrazine moiety, which allows it to participate in a variety of chemical transformations.

- Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.[\[2\]](#) [\[4\]](#) These hydrazone derivatives are useful intermediates in the synthesis of other organic molecules, some of which have shown antimicrobial activity.[\[2\]](#)
- Cyclization Reactions: Under appropriate acidic or basic conditions, it can undergo cyclization to produce pyrazole derivatives.[\[4\]](#)
- Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing heterocycles.[\[4\]](#)


In the field of medicinal chemistry, **n-propylhydrazine hydrochloride** has been identified as a critical zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors, particularly for use in Proteolysis Targeting Chimeras (PROTACs).[\[2\]](#) For example, derivatives have demonstrated potent inhibition of HDAC3.[\[2\]](#)

In chemoproteomics, propylhydrazine has been utilized as a competitor for nucleophilic hydrazine probes in a technique known as "reverse-polarity" activity-based protein profiling ((RP)-ABPP).[\[1\]](#) This method is used for the discovery of protein electrophiles in human cells.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 1. Key chemical reactions involving **propylhydrazine hydrochloride**.

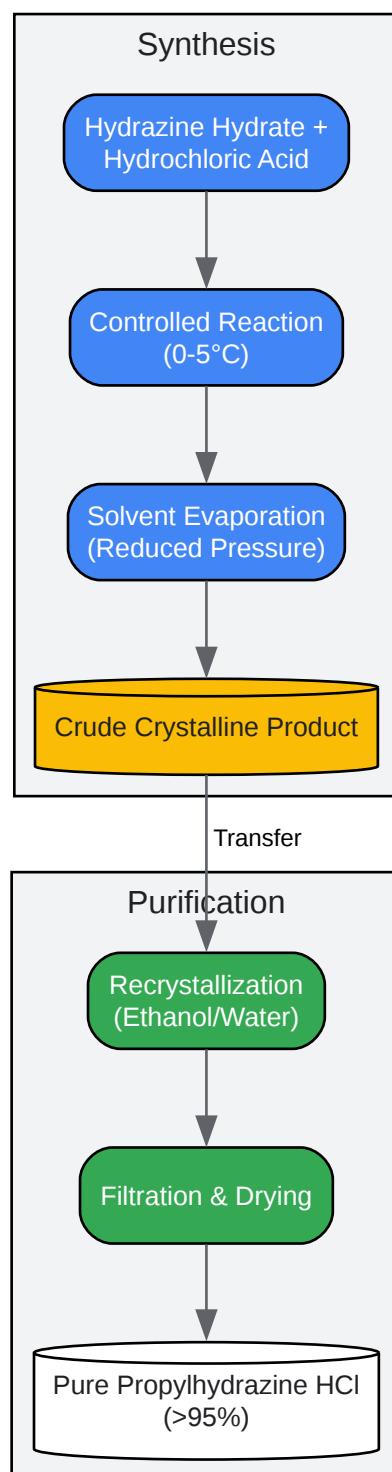
Application in (RP)-ABPP

[Click to download full resolution via product page](#)

Figure 2. Role of propylhydrazine in competitive (RP)-ABPP experiments.

Experimental Protocols

A general method for the synthesis of **n-propylhydrazine hydrochloride** involves an acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]


Methodology:

- Reaction Setup: The reaction is conducted in a suitable vessel equipped for cooling and stirring.
- Cooling: The reaction mixture is maintained at a low temperature, typically between 0–5°C, to control the exothermic nature of the acid-base reaction.[2]
- Reactant Addition: Hydrazine hydrate is carefully reacted with hydrochloric acid.
- Crystallization: Following the reaction, the solvent is evaporated under reduced pressure to facilitate the crystallization of the **propylhydrazine hydrochloride** product.[2]

To achieve high purity (>95%), recrystallization is the preferred method.[2]

Methodology:

- Solvent Selection: A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used as the recrystallization solvent.[2]
- Dissolution: The crude **propylhydrazine hydrochloride** is dissolved in the minimum amount of the heated solvent mixture.
- Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals.
- Isolation: The purified crystals are collected by filtration.
- Drying and Storage: The product is dried and stored in airtight containers with a desiccant to protect it from moisture, as it can be hygroscopic.[2]

Synthesis & Purification Workflow

[Click to download full resolution via product page](#)

Figure 3. General workflow for the synthesis and purification of propylhydrazine HCl.

Safety and Handling

Propylhydrazine hydrochloride is classified as a hazardous substance. It is a self-reactive substance (Hazard Class 5.2) and is flammable.[1] When heated to decomposition, it may emit toxic fumes of HCl and NOx.[3] It is also considered a questionable carcinogen.[3]

- GHS Pictogram: GHS02 (Flammable)[1]
- Signal Word: Danger[1]
- Hazard Statements: H242 (Heating may cause a fire)[1]
- Precautionary Statements: P210 (Keep away from heat), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use appropriate media for extinction), P403 (Store in a well-ventilated place).[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propylhydrazine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 3. Page loading... [guidechem.com]
- 4. Buy (2-Propyl-phenyl)-hydrazine hydrochloride | 58928-83-9 [smolecule.com]
- To cite this document: BenchChem. [propylhydrazine hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152796#propylhydrazine-hydrochloride-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com